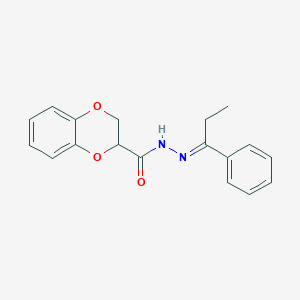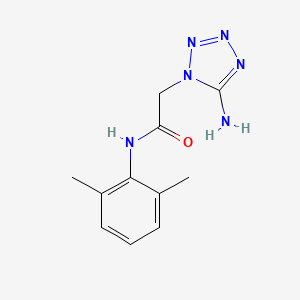![molecular formula C18H19NO3 B5715867 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAP is a derivative of propionic acid and has a molecular formula of C18H19NO3.
作用机制
The mechanism of action of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of prostaglandins, and inhibit the activity of HDACs. 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has also been shown to have anti-inflammatory and analgesic properties, as well as potential neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate is its potential toxicity, as it has been shown to be cytotoxic to some cell lines. It is also important to note that the effects of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate may vary depending on the cell type and experimental conditions used.
未来方向
There are several potential future directions for the study of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate. One area of interest is its potential use as an anticancer agent. Further research is needed to fully understand its mechanism of action and determine its efficacy in different types of cancer. Another area of interest is its potential use as a neuroprotective agent. Studies have shown that 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate may have protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the full extent of its neuroprotective effects and its potential use in the treatment of these diseases. Additionally, the potential use of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate in the treatment of inflammatory and pain-related disorders warrants further investigation.
合成方法
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate can be synthesized through the reaction between 3,4-dimethylaniline and propionic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate as a white crystalline powder with a melting point of 120-122°C and a purity of 98%.
科学研究应用
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has also been studied for its anti-inflammatory and analgesic properties, as well as its potential use as a neuroprotective agent.
属性
IUPAC Name |
[3-[(3,4-dimethylphenyl)carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-4-17(20)22-16-7-5-6-14(11-16)18(21)19-15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBDOWIIBVQNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenyl)carbamoyl]phenyl propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)



![N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5715842.png)




![3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)
![methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)

